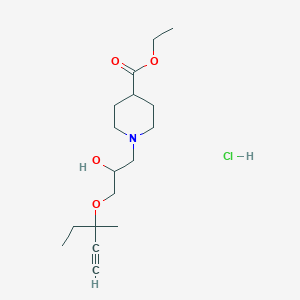

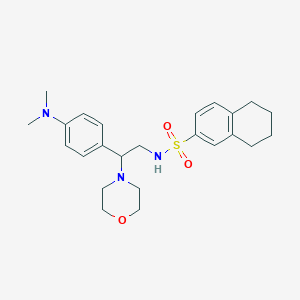

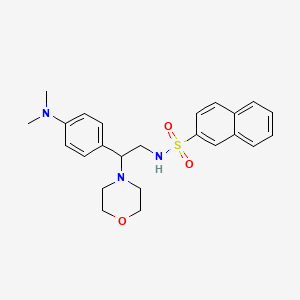

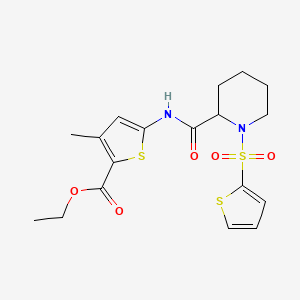

Ethyl 1-(2-hydroxy-3-((3-methylpent-1-yn-3-yl)oxy)propyl)piperidine-4-carboxylate hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of ethyl piperidine carboxylate derivatives involves various chemical reactions. For instance, the synthesis of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate is achieved by a one-pot three-component reaction involving salicylaldehyde, diethyl malonate, and piperidine . Another example is the microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate, which yields ethyl cis-(3R,4R)-1-benzyl-3R-hydroxy-piperidine-4R-carboxylate with high diastereo- and enantioselectivities . Additionally, a practical synthesis of ethyl cis-4-amino-3-methoxy-1-piperidinecarboxylate, a key intermediate of cisapride, has been reported .

Molecular Structure Analysis

The molecular structures of these compounds are characterized by various interactions that stabilize their conformations. For example, the crystal and molecular structure of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate is stabilized by hydrogen bonding and C-H...π interactions . The molecular structure is further supported by X-ray diffraction studies, as seen in the synthesis of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of ethyl piperidine carboxylate derivatives are diverse. The Knoevenagel condensation reaction is used in the synthesis of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate , while cyclocondensation reactions under ultrasound irradiation are employed for the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates . These reactions demonstrate the versatility of ethyl piperidine carboxylate derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. The antimicrobial and antioxidant susceptibilities of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate have been evaluated in vitro, indicating potential applications in pharmaceuticals . The high diastereo- and enantioselectivities observed in the microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate suggest its utility in producing stereospecific compounds .

科学的研究の応用

Molecular and Crystal Structures of Piperidine Derivatives : The study by Kuleshova and Khrustalev (2000) explored the molecular and crystal structures of hydroxy derivatives of hydropyridine, including piperidine derivatives. They focused on the conformation and packing of molecules in crystals influenced by intramolecular and intermolecular hydrogen bonds. This research highlights the significance of piperidine structures in understanding molecular association and crystal packing dynamics (Kuleshova & Khrustalev, 2000).

Microbial Reduction of Piperidine Derivatives : Guo et al. (2006) conducted a study on the microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate. Their research found that certain microorganisms could produce hydroxy esters of this compound with high diastereo- and enantioselectivities. This study provides insights into the potential for biological synthesis and modification of piperidine derivatives (Guo et al., 2006).

Synthesis of Piperazine Substituted Quinolones : Fathalla and Pazdera (2017) detailed a method for synthesizing piperazine substituted quinolones, which are important for pharmacological applications. This research showcases the versatility of piperidine compounds in creating novel chemical structures with potential medicinal applications (Fathalla & Pazdera, 2017).

Anticancer Properties of Piperidine Derivatives : A study by Rehman et al. (2018) synthesized propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole and evaluated them as anticancer agents. This indicates the potential therapeutic applications of piperidine derivatives in oncology (Rehman et al., 2018).

Synthesis of (2,4-Difluorophenyl) Piperidinyl Compounds : Research by Zheng Rui (2010) involved the synthesis of (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride, demonstrating the chemical synthesis pathways for creating specific piperidine structures (Zheng Rui, 2010).

特性

IUPAC Name |

ethyl 1-[2-hydroxy-3-(3-methylpent-1-yn-3-yloxy)propyl]piperidine-4-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29NO4.ClH/c1-5-17(4,6-2)22-13-15(19)12-18-10-8-14(9-11-18)16(20)21-7-3;/h1,14-15,19H,6-13H2,2-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIVHOZZELVBJGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C#C)OCC(CN1CCC(CC1)C(=O)OCC)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~4~-(3-fluorophenyl)-1-phenyl-N~6~-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2504250.png)

![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2504253.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(methylsulfanyl)benzamide](/img/structure/B2504254.png)

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-cyclopentylpropane-1-sulfonamide](/img/structure/B2504261.png)

![N-methyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2504269.png)